molecular formula C11H12O4 B1647427 3-Acetyl-4-ethoxybenzoic acid

3-Acetyl-4-ethoxybenzoic acid

Cat. No.: B1647427
M. Wt: 208.21 g/mol
InChI Key: RIKPTLDRVDPEJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-4-ethoxybenzoic acid (CAS: 223699-95-4) is a benzoic acid derivative with acetyl (-COCH₃) and ethoxy (-OCH₂CH₃) substituents at the 3- and 4-positions of the aromatic ring, respectively . Its molecular formula is C₁₁H₁₂O₄, with a molecular weight of 208.17 g/mol (calculated). The compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmacological research due to its functional groups, which enable diverse chemical modifications .

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

3-acetyl-4-ethoxybenzoic acid

InChI

InChI=1S/C11H12O4/c1-3-15-10-5-4-8(11(13)14)6-9(10)7(2)12/h4-6H,3H2,1-2H3,(H,13,14)

InChI Key

RIKPTLDRVDPEJW-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(=O)O)C(=O)C

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)O)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 3-acetyl-4-ethoxybenzoic acid and related benzoic acid derivatives:

Table 1: Structural and Functional Comparison of Benzoic Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties Applications
This compound 223699-95-4 C₁₁H₁₂O₄ 208.17 Acetyl, ethoxy, carboxylic acid Moderate lipophilicity; inferred lower acidity than hydroxyl analogs Synthetic intermediate, research
3-Acetyl-4-hydroxybenzoic acid 16357-40-7 C₉H₈O₄ 180.16 Acetyl, hydroxyl, carboxylic acid Higher acidity (hydroxy group); polar Research, reference standard
3,4,5-Triethoxybenzoic acid 6970-19-0 C₁₃H₁₈O₅ 254.27 Three ethoxy groups, carboxylic acid High lipophilicity; unstudied toxicology Potential polymer/pharmaceutical synthesis
Caffeic acid 331-39-5 C₉H₈O₄ 180.16 Dihydroxyphenyl, propenoic acid Antioxidant activity; high polarity Cosmetics, supplements, pharmacology
Ethyl 3-acetamido-4-ethoxybenzoate 85705-26-6 C₁₃H₁₇NO₄ 251.28 Acetamido, ethoxy, ethyl ester Enhanced lipophilicity (ester group) Synthetic intermediate

Key Comparative Insights:

Functional Group Influence on Acidity :

  • The ethoxy group in this compound is electron-donating, reducing the acidity of its carboxylic acid group compared to 3-acetyl-4-hydroxybenzoic acid, where the hydroxyl group (-OH) is electron-withdrawing via resonance .
  • Caffeic acid’s dihydroxyphenyl structure further enhances acidity and antioxidant capacity, making it biologically active .

Solubility and Lipophilicity :

  • Ethoxy and ester substituents (e.g., in this compound and ethyl 3-acetamido-4-ethoxybenzoate) increase lipophilicity, favoring solubility in organic solvents. In contrast, hydroxylated analogs like 3-acetyl-4-hydroxybenzoic acid are more polar and water-soluble .

Applications :

  • This compound and its ester derivative () are primarily intermediates in fine chemical synthesis.
  • Caffeic acid has broad applications in food, cosmetics, and pharmacology due to its antioxidant properties .
  • 3,4,5-Triethoxybenzoic acid ’s toxicity profile remains unstudied, limiting its current use .

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